molecular formula C5H7BrN2S B13600067 1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine

1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine

Cat. No.: B13600067
M. Wt: 207.09 g/mol
InChI Key: RBGBHJNCZXLFMW-UHFFFAOYSA-N
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Description

1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine is a heterocyclic compound featuring a thiazole ring substituted with a bromine atom at the 5-position and an ethanamine group at the 1-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-aminothiazole with bromoacetyl bromide in the presence of a base .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products:

    Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.

    Oxidation and Reduction: Products vary based on the specific conditions and reagents used.

Scientific Research Applications

1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazole ring and bromine substituent. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H7BrN2S

Molecular Weight

207.09 g/mol

IUPAC Name

1-(5-bromo-1,3-thiazol-2-yl)ethanamine

InChI

InChI=1S/C5H7BrN2S/c1-3(7)5-8-2-4(6)9-5/h2-3H,7H2,1H3

InChI Key

RBGBHJNCZXLFMW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(S1)Br)N

Origin of Product

United States

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